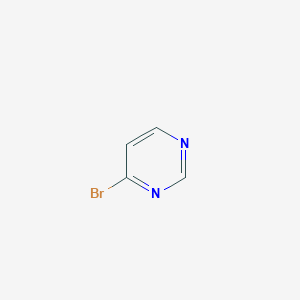

4-Bromopyrimidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDADSGBUZWZQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508927 | |

| Record name | 4-Bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-56-3 | |

| Record name | 4-Bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31462-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromopyrimidine: A Comprehensive Technical Guide for Researchers

CAS Number: 31462-56-3

This technical guide provides an in-depth overview of 4-Bromopyrimidine, a versatile heterocyclic compound widely utilized in chemical synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) that serves as a key building block in organic synthesis. Its properties are summarized in the tables below. It is important to note that this compound can also be supplied as a hydrobromide salt, which has a different molecular weight.[1]

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrN₂ | [2] |

| Molecular Weight | 158.98 g/mol | [2] |

| Appearance | Not explicitly stated, but related compounds are solids | - |

| Boiling Point | 201.4 ± 13.0 °C (Predicted) | [3] |

| Density | 1.726 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -0.09 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR | Spectra available in online databases | [4] |

| ¹³C NMR | Data for similar pyrimidine structures are available, aiding in characterization. | [5] |

| Mass Spectrometry | Expected accurate mass can be calculated from the molecular formula. | - |

Synthesis and Purification

The synthesis of 4-bromopyrimidines can be achieved through various methods. One common approach involves the bromination of a corresponding hydroxypyrimidine or the cyclization of precursors in the presence of a bromine source.

One-Pot Synthesis of 4-Bromopyrimidines

A reported one-pot reaction provides a straightforward method for the synthesis of 4-bromopyrimidines and their condensed analogues.[6] This method offers an efficient alternative to multi-step procedures.

Experimental Protocol:

-

General Procedure for Condensed 4-Bromopyrimidines: To a mixture of a 2-aminonitrile (10 mmol) and a halogenoacetonitrile (10 mmol), add a saturated solution of dry hydrogen bromide gas in 1,4-dioxane (B91453) (30 mL).[6]

-

Stir the resulting mixture at 15-20°C for 2 hours.[6]

-

Allow the reaction mixture to stand at room temperature for 1 hour.[6]

-

Pour the mixture into crushed ice.[6]

-

The condensed this compound product precipitates as a pale yellow solid, which is then collected by filtration and can be recrystallized from n-hexane.[6]

Purification

Purification of brominated pyrimidines is typically achieved through standard laboratory techniques such as recrystallization or column chromatography.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of pyrimidine derivatives.[7][8]

-

Mobile Phase: A solvent system, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used to elute the compound from the column. The optimal solvent system can be determined by thin-layer chromatography (TLC).[8]

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[7][9]

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).[10]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate in medicinal chemistry due to the reactivity of the C-Br bond, which allows for the introduction of various substituents through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrimidine ring is susceptible to displacement and facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the formation of new carbon-carbon bonds, a fundamental transformation in the synthesis of complex drug candidates.[11][12][13]

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reactants: this compound, an appropriate aryl or heteroaryl boronic acid or ester.[11]

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is commonly used.[11]

-

Base: A base, such as potassium carbonate or cesium carbonate, is required for the reaction.[14]

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is used.[11][14]

-

Procedure:

-

In a reaction vessel under an inert atmosphere, combine this compound, the boronic acid derivative, the base, and the solvent.

-

Purge the mixture with an inert gas (e.g., argon).[14]

-

Add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.[14]

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Role in the Development of Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[15] Pyrimidine derivatives can mimic the adenine (B156593) core of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer.[1][16][17]

Derivatives of 4-substituted pyrimidines have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).[1][17][18]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[16][19] In many cancers, this pathway is aberrantly activated. Pyrimidine-based inhibitors can block this pathway by targeting the EGFR tyrosine kinase domain.[1][19]

Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.

JAK-STAT Signaling Pathway Inhibition

The JAK-STAT signaling pathway is critical for mediating immune responses and cell growth through cytokine signaling.[17][18] Dysregulation of this pathway is implicated in various hematological malignancies and inflammatory diseases. Pyrimidine-based compounds have been developed as potent and selective inhibitors of JAKs.[17][20]

Caption: JAK-STAT pathway and inhibition by pyrimidine-based drugs.

Safety and Handling

This compound and related brominated heterocyclic compounds should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

-

GHS Hazard Statements: May include warnings for acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation.[3] Specific classifications may vary by supplier.

-

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date hazard information.

Recommended Safety Precautions

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[21]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds, particularly those with applications in drug discovery. Its versatile reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. The pyrimidine core is a well-established pharmacophore in numerous therapeutic agents, most notably as kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and researchers aiming to develop the next generation of targeted therapies. Proper safety protocols must be strictly adhered to when handling this and related chemical compounds.

References

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31462-56-3 [chemicalbook.com]

- 4. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Purification [chem.rochester.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 20. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. carlroth.com [carlroth.com]

- 22. lobachemie.com [lobachemie.com]

physical and chemical properties of 4-Bromopyrimidine

An In-depth Technical Guide to 4-Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , its synthesis, and its applications, with a focus on its relevance in research and drug development.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1] Its physical and chemical characteristics are crucial for its handling, storage, and application in various chemical reactions.

Physical Properties

The key physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrN₂ | [2][3] |

| Molecular Weight | 158.98 g/mol | [2][3] |

| CAS Number | 31462-56-3 | [2][3] |

| Appearance | Brownish solid | [4] |

| Boiling Point | 201.4 ± 13.0 °C at 760 mmHg | [2][5] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 75.6 ± 19.8 °C | [2] |

| Refractive Index | 1.568 | [2][4] |

| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [2] |

| pKa | -0.09 ± 0.10 (Predicted) | [5] |

Chemical Properties and Reactivity

This compound is recognized as an important precursor in the synthesis of various substituted pyrimidines.[6] The bromine atom at the 4-position is a reactive site, prone to nucleophilic displacement by amines and other nucleophiles.[6] This reactivity makes it a key building block for creating new carbon-nitrogen bonds.[1]

It acts as an electrophile in organic synthesis.[1] The pyrimidine (B1678525) ring itself is a privileged structure in medicinal chemistry, often found in therapeutic agents due to its ability to interact with biological targets.[7] The bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in constructing complex molecular architectures for drug discovery.[7][8]

Synthesis and Experimental Protocols

Several methods for the synthesis of 4-bromopyrimidines have been reported. A common approach involves the bromination of the corresponding hydroxypyrimidine using reagents like phosphorous oxybromide.[6] A one-pot reaction has also been developed for the synthesis of 4-bromopyrimidines and their condensed forms.[6]

General One-Pot Synthesis of 4-Bromopyrimidines

This protocol describes a one-pot synthesis from N-cyanovinylamidines.[6]

Materials:

-

N-cyanovinylamidine

-

Dry hydrogen bromide gas

-

Crushed ice

Procedure:

-

Prepare a saturated solution of dry hydrogen bromide gas in 1,4-dioxane (30 mL).

-

Add 10 mmol of the appropriate N-cyanovinylamidine to the solution.

-

Stir the resulting mixture at 15-20°C for 2 hours.

-

Allow the reaction mixture to stand at room temperature for 1 hour.

-

Pour the reaction mixture into crushed ice.

-

The this compound product will precipitate as a pale yellow solid.

-

Filter the solid and recrystallize from n-hexane to obtain the purified product.

This method offers a simple and efficient alternative for synthesizing 4-bromopyrimidines.[6]

Applications in Drug Discovery

The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a wide range of therapeutic agents.[7] this compound, as a reactive intermediate, plays a crucial role in the synthesis of compounds for various therapeutic areas.

The ability to use the bromo-substituent in cross-coupling reactions allows for the facile introduction of diverse molecular fragments, enabling the exploration of extensive chemical space for lead optimization in drug discovery programs.[7][9] 4-(Substituted amino)pyrimidines, which can be synthesized from 4-bromopyrimidines, are known to possess a variety of biological activities.[6]

Caption: General workflow for a palladium-catalyzed cross-coupling reaction using this compound.

Safety and Handling

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[3] It is also reported to cause skin and eye irritation.[4][10]

Handling Precautions:

-

Use in a well-ventilated area.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid ingestion and inhalation.[11]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[11]

-

Recommended storage is in a refrigerator (2 to 8 °C) under an inert atmosphere.[4]

-

It is incompatible with strong oxidizing agents and strong bases.[11]

Always refer to the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.[11][12]

Caption: Logical relationships between the properties and applications of this compound.

References

- 1. This compound | 31462-56-3 [chemicalbook.com]

- 2. This compound | CAS#:31462-56-3 | Chemsrc [chemsrc.com]

- 3. This compound | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. This compound | 31462-56-3 [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromopyrimidine

For professionals in research, chemical synthesis, and drug development, 4-bromopyrimidine is a pivotal heterocyclic building block. Its unique electronic properties and reactive sites make it an invaluable precursor for synthesizing a wide array of functionalized pyrimidine (B1678525) derivatives with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core chemical data, experimental protocols, and its role in synthetic pathways.

Core Molecular Data

This compound, with the chemical formula C₄H₃BrN₂, is a halogenated derivative of pyrimidine.[1] The presence of the electronegative bromine atom and the nitrogen atoms within the aromatic ring significantly influences its reactivity, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented below, offering a clear reference for experimental design and characterization.

| Property | Value | Reference |

| Molecular Formula | C₄H₃BrN₂ | [1] |

| Molecular Weight | 158.98 g/mol | [1] |

| Exact Mass | 157.94796 Da | [1] |

| CAS Number | 31462-56-3 | [1] |

| Appearance | Pale yellow solid | |

| Boiling Point | 201.4 ± 13.0 °C (Predicted) | |

| Density | 1.726 ± 0.06 g/cm³ (Predicted) | |

| pKa | -0.09 ± 0.10 (Predicted) | |

| SMILES | C1=CN=CN=C1Br | [1] |

| InChI Key | XDADSGBUZWZQQQ-UHFFFAOYSA-N | [1] |

Safety and Handling Information

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated fume hood.

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H412 | Harmful to aquatic life with long lasting effects |

Data sourced from aggregated GHS information.[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a cornerstone reaction of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling.

Synthesis of 4-Bromopyrimidines via One-Pot Reaction

This protocol describes a simple one-pot reaction for the synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines, which cyclize under the influence of dry hydrogen bromide.[5]

Materials:

-

N-cyanovinylamidine (10 mmol)

-

Saturated solution of dry hydrogen bromide (HBr) gas in 1,4-dioxane (B91453) (30 mL)

-

Crushed ice

-

n-hexane for recrystallization

Procedure:

-

To a 30 mL saturated solution of dry HBr in 1,4-dioxane, add 10 mmol of the appropriate N-cyanovinylamidine.

-

Stir the resulting mixture at a temperature of 15-20°C for 2 hours.

-

Allow the reaction mixture to stand at room temperature for 1 hour.

-

Pour the reaction mixture into crushed ice.

-

The this compound product will precipitate as a pale yellow solid.

-

Filter the solid product.

-

Purify the crude product by recrystallization from n-hexane to yield the pure this compound derivative.[5]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an aryl or heteroaryl boronic acid. This reaction is fundamental for creating carbon-carbon bonds.[6][7][8]

Materials:

-

This compound substrate (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine, 0.986 mmol)

-

Aryl or heteroaryl boronic acid (1.08 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (1.972 mmol)

-

1,4-Dioxane (6 mL)

-

Distilled water (1.5 mL)

-

Ethyl acetate (B1210297) for extraction

Procedure:

-

In a Schlenk flask, add the this compound substrate (0.986 mmol) and the Pd(PPh₃)₄ catalyst (5 mol%).

-

Seal the flask, and establish an inert atmosphere (e.g., argon).

-

Add 6 mL of 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

-

Add the aryl/heteroaryl boronic acid (1.08 mmol), the base (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.

-

Heat the mixture to reflux at 70-80°C and maintain for 18-22 hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate to the mixture and perform a standard aqueous workup.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.[6]

Visualization of Synthetic and Signaling Pathways

Diagrams are essential for visualizing complex relationships in chemical synthesis and biological signaling. The following sections provide Graphviz diagrams for a typical synthetic workflow and a key signaling pathway where pyrimidine derivatives are often employed as inhibitors.

Multi-Step Synthesis Workflow

The following diagram illustrates a generic multi-step synthetic sequence starting from this compound, a common workflow in drug discovery and development.[9][10][11][12][13]

Caption: A representative workflow for the multi-step synthesis of a complex molecule from this compound.

Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

Pyrimidine derivatives are frequently designed as inhibitors of protein kinases, which are key components of signaling pathways often dysregulated in diseases like cancer. The RAS/RAF/MEK/ERK pathway is a prominent example.[14][15][16][17]

References

- 1. This compound | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. echemi.com [echemi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 11. Refubium - An automated platform for multistep synthesis based on a new paradigm for combining flow modules [refubium.fu-berlin.de]

- 12. syrris.jp [syrris.jp]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromopyrimidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 4-bromopyrimidine, a key building block in medicinal chemistry and organic synthesis. Understanding these fundamental properties is critical for its effective use in research and development, ensuring reproducibility of experiments and the integrity of results. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the standard methodologies for determining its solubility and stability profiles, and presents expected behaviors based on the chemistry of related halopyrimidines.

Core Properties of this compound

This compound is a brownish solid with the molecular formula C₄H₃BrN₂ and a molecular weight of approximately 158.98 g/mol [1]. Its structure, featuring a pyrimidine (B1678525) ring substituted with a bromine atom, makes it a versatile reagent for introducing the pyrimidine moiety into larger molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31462-56-3 | [1][2][3] |

| Molecular Formula | C₄H₃BrN₂ | [1][2] |

| Molecular Weight | 158.98 g/mol | [1] |

| Appearance | Brownish solid | --- |

| Boiling Point (Predicted) | 201.4 ± 13.0 °C | [2] |

| Density (Predicted) | 1.726 ± 0.06 g/cm³ | [2] |

Solubility Profile

The solubility of an organic compound is a critical parameter for reaction setup, purification, and formulation. Based on the structure of this compound, a qualitative solubility profile can be predicted and should be experimentally verified.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The polar pyrimidine ring may offer some water solubility, but the overall molecule is dominated by the nonpolar aromatic ring and the halogen. |

| Methanol, Ethanol | Soluble | Polar protic solvents are likely to dissolve this compound. |

| Dichloromethane, Chloroform | Soluble | Halogenated solvents are generally good solvents for other halogenated organic compounds. |

| Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Common polar aprotic ethers are expected to be good solvents. |

| Acetone | Soluble | A polar aprotic solvent that should effectively dissolve the compound. |

| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvents that are generally excellent solvents for a wide range of organic compounds. |

| Hexanes, Toluene | Sparingly soluble to insoluble | Nonpolar solvents are unlikely to be effective. |

Experimental Protocol for Solubility Determination

A standard qualitative solubility testing workflow can be employed to experimentally determine the solubility profile of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the sample in a test tube.

-

Mixing: Agitate the mixture vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., room temperature).

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Sparingly soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

pH-Dependent Solubility: For aqueous solutions, the pH can be adjusted with dilute acid (e.g., 1M HCl) and base (e.g., 1M NaOH) to assess the solubility of any potential salt forms.

Stability Profile

The stability of this compound is a crucial consideration for its storage and handling, as well as for its use in chemical reactions. Halopyrimidines can be susceptible to degradation under various conditions. The related compound, 4-bromopyridine, is known to be unstable as a free base and is often supplied as a hydrochloride salt to improve its stability. This suggests that this compound may also exhibit stability issues, particularly in the presence of nucleophiles, light, or elevated temperatures.

Recommended Storage Conditions:

To ensure the integrity of this compound, it is recommended to store it in a refrigerator (2-8 °C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile (B52724) and water).

-

Stress Conditions: Subject the solutions to a range of stress conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C).

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solution (e.g., 60 °C) in the absence of other stressors.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The disappearance of the parent peak and the appearance of new peaks are monitored.

-

Degradant Identification: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.

Potential Degradation Pathway

A plausible degradation pathway for this compound, especially under hydrolytic conditions, is the nucleophilic substitution of the bromine atom by a hydroxyl group to form 4-hydroxypyrimidine. This is a common reaction for halopyrimidines.

Conclusion

References

Spectroscopic Analysis of 4-Bromopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromopyrimidine. Due to the limited availability of published experimental spectra for this compound in readily accessible databases, this document presents a combination of confirmed molecular properties and predicted spectroscopic data based on the analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug development and other scientific fields who are working with or synthesizing this compound.

Molecular and Physical Properties

This compound is a halogenated derivative of pyrimidine (B1678525) with the molecular formula C₄H₃BrN₂. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂ | PubChem[1] |

| Molecular Weight | 158.98 g/mol | PubChem[1] |

| Exact Mass | 157.94796 Da | PubChem[1] |

| CAS Number | 31462-56-3 | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.9 | Doublet | ~1.5 | H-2 |

| ~8.6 | Doublet | ~5.0 | H-6 |

| ~7.5 | Doublet of Doublets | ~5.0, ~1.5 | H-5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~158 | C-6 |

| ~150 | C-4 |

| ~125 | C-5 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1580-1550 | Strong | C=N stretching vibrations |

| 1500-1400 | Strong | Aromatic C=C stretching vibrations |

| 1200-1000 | Medium | In-plane C-H bending |

| 850-750 | Strong | Out-of-plane C-H bending |

| ~600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in two molecular ion peaks of similar intensity separated by 2 m/z units.

| m/z | Relative Intensity (%) | Assignment |

| 158 | ~98 | [M]⁺ (with ⁷⁹Br) |

| 160 | 100 | [M+2]⁺ (with ⁸¹Br) |

| 79 | Variable | [C₄H₃N₂]⁺ (Loss of Br) |

Experimental Protocols

The following sections detail the general experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for example, a 500 MHz instrument.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay to ensure quantitative integration if needed.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground to a fine powder with anhydrous KBr. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and separation prior to detection.

-

Ionization Method: Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromopyrimidine

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-bromopyrimidine, a key heterocyclic compound. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The pyrimidine scaffold is present in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. This compound, a halogenated derivative, serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions and nucleophilic substitutions. Its bromine atom provides a reactive handle for introducing diverse functional groups, making it a valuable precursor in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods include a one-pot synthesis for substituted derivatives and the bromination of a pyrimidine precursor for the unsubstituted compound.

One-Pot Synthesis of Substituted 4-Bromopyrimidines

A simple and efficient one-pot reaction has been developed for the synthesis of substituted 4-bromopyrimidines. This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[1]

Experimental Protocol:

-

To a saturated solution of dry hydrogen bromide in 1,4-dioxane (B91453) (30 mL), add 10 mmol of the appropriate N-cyanovinylamidine.

-

Stir the resulting mixture at 15-20°C for 2 hours.

-

Allow the reaction mixture to stand at room temperature for 1 hour.

-

Pour the mixture into crushed ice.

-

The resulting pale yellow solid, the this compound derivative, is collected by filtration.

-

Purify the product by recrystallization from n-hexane.

References

The Electrophilic Nature of 4-Bromopyrimidine: An In-depth Technical Guide for Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nature of 4-bromopyrimidine and its application in key organic reactions. Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in medicinal chemistry, and the strategic functionalization of the pyrimidine core is a cornerstone of drug discovery. This compound serves as a versatile building block, leveraging its electrophilic character at the C4 position for the synthesis of a diverse array of substituted pyrimidines. This document details its reactivity in Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.

Electrophilic Character of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further accentuated in halopyrimidines, rendering the carbon atoms attached to the halogen substituents highly electrophilic and susceptible to nucleophilic attack. In this compound, the C4 position is particularly activated towards substitution reactions. The general order of reactivity for halogens in nucleophilic aromatic substitution on pyrimidine rings is typically F > Cl > Br > I, influenced by the electronegativity of the halogen which polarizes the C-X bond. For di-substituted pyrimidines, such as 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[1]

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary method for the functionalization of this compound, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Data Presentation: SNAr Reactions of this compound

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline | K₂CO₃, DMF, 100 °C, 12 h | 4-(Phenylamino)pyrimidine | Not specified | Inferred from similar reactions |

| Piperidine | K₂CO₃, DMF, 80-120 °C | 4-(Piperidin-1-yl)pyrimidine | High | Inferred from general protocols |

| Sodium Methoxide | CH₃OH, reflux | 4-Methoxypyrimidine | Good | Inferred from general knowledge |

| Sodium Thiophenoxide | DMF, rt | 4-(Phenylthio)pyrimidine | Good | Inferred from general knowledge |

Note: Specific yield data for this compound is limited in readily available literature; the expected yields are based on general protocols for similar halopyrimidines.

Experimental Protocol: General Procedure for SNAr with an Amine

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

-

Add anhydrous dimethylformamide (DMF) to create a stirrable suspension (typically 0.1 to 0.5 M solution with respect to the this compound).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water, stirring for 15-30 minutes.

-

Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 4-aminopyrimidine (B60600) product.[2]

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [3] |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 | [3] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 80 | [3] |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 55 | [3] |

Note: The presented data is for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, illustrating the general conditions and trends applicable to this compound.

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DME) and water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium, to form a C-C bond.

| Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 70-90 | Inferred from general protocols |

| 2-(Tributylstannyl)furan | Pd₂(dba)₃ (2) | P(2-furyl)₃ | DMF | 80 | High | Inferred from general protocols |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 65 | Good | Inferred from general protocols |

Note: Specific yield data for this compound is limited. The data reflects typical conditions and outcomes for halopyrimidines in Stille couplings.

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary.

-

Add a degassed anhydrous solvent (e.g., toluene, DMF, or THF).

-

Add the organostannane reagent (1.1-1.2 eq) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous KF solution to remove tin byproducts, followed by water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85 | Inferred from similar reactions |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 | Inferred from similar reactions |

| n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 24 | 92 | Inferred from similar reactions |

Note: The presented data is based on typical conditions for the Buchwald-Hartwig amination of related heteroaryl bromides.

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., Xantphos or XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-3.0 eq).

-

Seal the vessel and replace the atmosphere with an inert gas (e.g., argon).

-

Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[4]

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Application in Drug Development: Targeting Kinase Signaling Pathways

Pyrimidine-based scaffolds are prevalent in a multitude of approved drugs, particularly in the oncology field as kinase inhibitors. The ability to functionalize the pyrimidine ring at various positions, including the C4 position using this compound as a starting material, is crucial for tuning the selectivity and potency of these inhibitors. For instance, many Epidermal Growth Factor Receptor (EGFR) inhibitors feature a substituted pyrimidine core that mimics the adenine (B156593) ring of ATP, enabling competitive binding to the kinase domain.

Figure 4: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Experimental Workflow

The synthesis of functionalized pyrimidines from this compound typically follows a standardized laboratory workflow, encompassing reaction setup, monitoring, workup, and purification.

Figure 5: General experimental workflow for the synthesis of substituted pyrimidines.

Conclusion

This compound is a valuable and versatile electrophilic building block in organic synthesis, particularly for the construction of substituted pyrimidine libraries relevant to drug discovery. Its reactivity at the C4 position allows for facile functionalization through both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. Understanding the principles and experimental protocols outlined in this guide will enable researchers to effectively utilize this compound in the design and synthesis of novel bioactive molecules.

References

The Versatile C-Br Bond: A Technical Guide to the Reactivity of 4-Bromopyrimidine

Introduction: 4-Bromopyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. The pyrimidine (B1678525) scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding.[1] The reactivity of this compound is primarily dictated by the carbon-bromine bond at the C4 position. The electron-deficient nature of the pyrimidine ring, a consequence of its two electronegative nitrogen atoms, makes this C-Br bond a highly versatile anchor for molecular diversification through various organic transformations.[1] This guide provides an in-depth technical overview of the key reactions involving the C-Br bond of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles

The pyrimidine ring's two nitrogen atoms withdraw electron density, rendering the ring electron-deficient. This electronic characteristic is central to the reactivity of the C-Br bond. The C4 position, in particular, is highly activated towards nucleophilic attack. In dihalopyrimidines, such as 2,4-dihalopyrimidines, the C4 position is generally more reactive toward nucleophiles than the C2 position.[2] This enhanced reactivity is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the C4 position.[2][3] This inherent reactivity makes this compound an excellent substrate for a range of synthetic transformations.

Key Transformations of the C-Br Bond

The C-Br bond in this compound serves as a key functional handle for introducing a wide array of substituents onto the pyrimidine core. The primary pathways for its functionalization are Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution, where a nucleophile displaces the bromide leaving group.[4] This reaction typically proceeds without the need for a metal catalyst, relying on the intrinsic electrophilicity of the C4 position.[2]

Mechanism: The SNAr reaction follows a two-step addition-elimination mechanism.[5] The process begins with the nucleophilic attack on the carbon atom bonded to the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5] The negative charge in this complex is delocalized over the pyrimidine ring, with significant stabilization provided by the nitrogen atoms. In the subsequent step, the bromide ion is eliminated, which restores the aromaticity of the ring to yield the substituted product.[5]

Figure 1: SNAr Mechanism on this compound.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a general method for the substitution of the C4-bromo group with an amine.

-

Reaction Setup: In a dry round-bottom flask, suspend the this compound (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2] The solution is typically prepared to be 0.1 to 0.5 M with respect to the bromopyrimidine.[2]

-

Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the suspension at room temperature.[2]

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-water, stirring for 15-30 minutes.[2]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

B. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for various cross-coupling reactions.[1] These reactions are cornerstones of modern organic synthesis due to their efficiency and broad functional group tolerance.[6]

General Catalytic Cycle: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[7][8]

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[8]

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with an organoboron compound, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base.[9]

Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling.

Quantitative Data: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine

The following table summarizes the optimization of reaction conditions for a structurally related bromopyrimidine derivative. Good yields were obtained using Pd(PPh₃)₄ with K₃PO₄ in 1,4-Dioxane, particularly with electron-rich boronic acids.[10][11]

| Entry | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 85 | [10][12] |

| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 82 | [10][12] |

| 3 | 4-Acetylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 | [10] |

| 4 | 3,4-Dichlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 65 | [10] |

| 5 | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 60 | [10][12] |

| 6 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 70 | [10][12] |

| 7 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 55 | [10][12] |

| 8 | 3-Chloro-4-fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | No Product | [12] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for a generic this compound substrate.[10]

-

Inert Atmosphere: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and this compound (1.0 eq) to a Schlenk flask containing the solvent (e.g., 1,4-Dioxane, 6 mL).[10]

-

Degassing: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes at room temperature.[10]

-

Reagent Addition: Add the arylboronic acid (1.1-1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and distilled water (1.5 mL).[9][10]

-

Heating: Reflux the reaction mixture at 70–80 °C for 18–22 hours, or until completion as monitored by TLC.[10]

-

Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product via column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling this compound with a primary or secondary amine.[13][14] This reaction has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals.[13][14]

Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

This general protocol is based on established methods for aryl bromides.[15]

-

Reaction Setup: In a reaction vessel, combine the this compound (1.0 eq), the amine (1.5 eq), a strong base (e.g., Cs₂CO₃, 2.0-3.0 eq), a palladium precursor (e.g., Pd(OAc)₂, 0.05 eq), and a suitable phosphine (B1218219) ligand (e.g., BINAP, 0.08 eq).[15]

-

Solvent and Degassing: Add a degassed solvent such as toluene.[15]

-

Heating: Stir the mixture under a nitrogen atmosphere at an elevated temperature (e.g., 110 °C) for 8 hours or until the reaction is complete.[15]

-

Work-up: Cool the mixture and filter it through celite to remove palladium residues. Concentrate the filtrate.[15]

-

Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired N-arylpyrimidine.[15]

The Sonogashira coupling reaction forms a C-C bond between this compound and a terminal alkyne.[16][17] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[18]

Figure 4: Catalytic Cycles for Sonogashira Coupling.

Quantitative Data: Sonogashira Coupling of 2-Amino-3-bromopyridines

The following table shows yields for the Sonogashira coupling of various terminal alkynes with substituted bromopyridines, demonstrating the reaction's scope.[19]

| Entry | Bromopyridine | Terminal Alkyne | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 | [19] |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 95 | [19] |

| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 92 | [19] |

| 4 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 89 | [19] |

| 5 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | 87 | [19] |

| 6 | 2-Amino-3-bromopyridine | 1-Hexyne | 85 | [19] |

| 7 | 2-Amino-3-bromopyridine | 3-Phenyl-1-propyne | 78 | [19] |

Experimental Protocol: Sonogashira Coupling

This optimized protocol is based on the coupling of bromopyridines with terminal alkynes.[19]

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), a copper co-catalyst (e.g., CuI, 5 mol%), a solvent (e.g., DMF), and an amine base (e.g., Et₃N, 1 mL).[19]

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.

-

Heating: Heat the reaction at 100 °C for 3 hours or until completion.[19]

-

Work-up and Purification: After cooling, perform a standard aqueous work-up, extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Conclusion

The carbon-bromine bond in this compound is a remarkably versatile and reactive functional group. Its reactivity is governed by the electron-deficient nature of the pyrimidine ring, which facilitates both catalyst-free nucleophilic aromatic substitution and a wide range of palladium-catalyzed cross-coupling reactions. The ability to selectively engage the C4-Br bond in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the strategic and efficient introduction of diverse aryl, amino, and alkynyl functionalities. This predictable and robust reactivity solidifies the role of this compound as an indispensable building block for the synthesis of complex molecular architectures in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 8. nobelprize.org [nobelprize.org]

- 9. huarongpharma.com [huarongpharma.com]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

The Genesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 4-Bromopyrimidine

For Immediate Release

A comprehensive review of the synthetic evolution of 4-bromopyrimidine, a critical building block in modern medicinal chemistry, has been compiled for researchers, scientists, and professionals in drug development. This guide traces the historical milestones of its synthesis, from early halogenation techniques to contemporary one-pot methodologies, providing detailed experimental protocols and comparative data to inform future research and development.

The pyrimidine (B1678525) core is a ubiquitous scaffold in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The introduction of a bromine atom at the 4-position of this ring system creates a versatile intermediate, primed for a variety of nucleophilic substitution and cross-coupling reactions. This technical guide delves into the discovery and historical development of synthetic routes to this compound, offering a detailed examination of the core methodologies that have defined its production.

Historical Context and Key Synthetic Strategies

The synthesis of this compound is intrinsically linked to the broader development of methods for halogenating pyrimidine systems. Early approaches relied on the conversion of more readily available pyrimidine precursors. Over time, more direct and efficient methods have been developed, reflecting the advancements in synthetic organic chemistry. This guide focuses on three seminal approaches that represent the evolution of this compound synthesis:

-

The Historical Approach: Deoxybromination of 4-Hydroxypyrimidine (B43898): One of the earliest methods for introducing a bromine atom at the 4-position involved the treatment of 4-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-4-one) with a strong brominating agent. Phosphorus oxybromide (POBr₃) became a key reagent for this transformation, effectively replacing the hydroxyl group with a bromine atom. This method, while foundational, often required harsh reaction conditions and the handling of corrosive and moisture-sensitive reagents.

-

The Sandmeyer Reaction: A Classic Transformation: The Sandmeyer reaction provides a reliable, albeit indirect, route to this compound starting from 4-aminopyrimidine (B60600). This classic named reaction involves the diazotization of the amino group with a nitrite (B80452) source under acidic conditions to form a diazonium salt. Subsequent treatment of this intermediate with a copper(I) bromide salt facilitates the replacement of the diazonium group with a bromine atom, liberating nitrogen gas. This method offers a different strategic approach, leveraging the reactivity of the versatile diazonium salt intermediate.

-

Modern Efficiency: A One-Pot Synthesis: Reflecting the ongoing drive for more efficient and streamlined synthetic processes, a one-pot reaction for the synthesis of 4-bromopyrimidines has been developed. This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[1] This approach offers the advantage of simplicity and reduced reaction time compared to the more traditional multi-step methods.[1]

Comparative Analysis of Synthetic Methodologies

To provide a clear and practical overview for the laboratory scientist, the following table summarizes the key quantitative data for the different synthetic approaches to this compound.

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Reference |

| Deoxybromination of 4-Hydroxypyrimidine | 4-Hydroxypyrimidine | Phosphorus Oxybromide (POBr₃) | Several hours | Moderate | Based on historical methods |

| Sandmeyer Reaction | 4-Aminopyrimidine | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide | Several hours | ~50% | General Sandmeyer protocols |

| One-Pot Synthesis | N-(cyanovinyl)amidine | Dry Hydrogen Bromide in Dioxane | ~3 hours | Good | Chhabria, M. T., & Shishoo, C. J. (1999) |

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic transformations discussed.

Protocol 1: Synthesis of this compound via Deoxybromination of 4-Hydroxypyrimidine (Historical Method)

Materials:

-

4-Hydroxypyrimidine

-

Phosphorus Oxybromide (POBr₃)

-

Anhydrous reaction vessel with reflux condenser and gas outlet

-

Heating mantle

-

Ice bath

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for chromatography

Procedure:

-

In a dry reaction vessel under an inert atmosphere, a mixture of 4-hydroxypyrimidine and an excess of phosphorus oxybromide is prepared.

-

The reaction mixture is carefully heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent such as dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield this compound.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

-

4-Aminopyrimidine

-

48% Hydrobromic Acid (HBr)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ice bath

-

Reaction vessel with stirrer

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for chromatography

Procedure:

-

A solution of 4-aminopyrimidine in 48% hydrobromic acid is prepared and cooled to 0°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, a solution of copper(I) bromide in 48% hydrobromic acid is prepared and cooled to 0°C.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution.

-

The reaction mixture is then warmed to 60-70°C and stirred for 1 hour, or until the evolution of nitrogen gas ceases.

-

After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to afford this compound.

Protocol 3: One-Pot Synthesis of 4-Bromopyrimidines

Materials:

-

N-cyanovinylamidine

-

Saturated solution of dry hydrogen bromide in 1,4-dioxane (B91453)

-

Reaction vessel with stirrer

-

Ice bath

-

Crushed ice

-

n-Hexane for recrystallization

Procedure:

-

To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), 10 mmol of the appropriate N-cyanovinylamidine is added.[1]

-

The resulting mixture is stirred at 15-20°C for 2 hours.[1]

-

The reaction mixture is then allowed to stand at room temperature for 1 hour.[1]

-

The mixture is poured into crushed ice, leading to the precipitation of the product.[1]

-

The solid is collected by filtration and recrystallized from n-hexane to yield the pure this compound derivative.[1]

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic strategies, the following diagrams have been generated.

Caption: Deoxybromination of 4-Hydroxypyrimidine.

Caption: The Sandmeyer Reaction Pathway.

Caption: Modern One-Pot Synthesis of this compound.

Conclusion

The journey of this compound synthesis from multi-step, harsh reactions to elegant one-pot solutions encapsulates the progress of modern organic chemistry. Understanding these historical and contemporary methods provides researchers with a robust toolkit for the strategic incorporation of this valuable intermediate into complex molecular architectures, paving the way for the discovery of next-generation therapeutics. This guide serves as a foundational resource for any scientist or professional engaged in the field of drug development and heterocyclic chemistry.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Pyrimidine (B1678525) moieties are crucial structural motifs in a vast array of biologically active compounds and approved drugs. The functionalization of the pyrimidine ring via cross-coupling reactions is therefore of significant interest to medicinal chemists and drug development professionals for the synthesis of novel therapeutic agents.

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 4-bromopyrimidine with various boronic acids. The information presented is collated from established literature procedures for similar heteroaryl halides and is intended to serve as a comprehensive guide for researchers in the field.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-bromopyrimidine, a versatile building block in medicinal chemistry. The pyrimidine (B1678525) scaffold is a core component of numerous pharmaceuticals, and the functionalization of this heterocycle through cross-coupling reactions is a critical strategy in the discovery and development of novel therapeutic agents. This document details protocols for several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, Stille, and cyanation reactions.

Introduction to Palladium-Catalyzed Cross-Coupling